Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-

Physical Chemistry Drug Design Structure-Activity Relationship

This compound is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazin-8-amine class, a scaffold widely associated with protein kinase inhibition, particularly against breast tumor kinase (Brk/PTK6). Its core structure is characterized by a dichlorophenyl ring at the 3-position and a cyclopropylamine substituent at the 8-position, resulting in a molecular weight of 319.2 g/mol and a computed XLogP3 of 4.5.

Molecular Formula C15H12Cl2N4
Molecular Weight 319.2 g/mol
CAS No. 787591-20-2
Cat. No. B12915117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-
CAS787591-20-2
Molecular FormulaC15H12Cl2N4
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C15H12Cl2N4/c16-11-4-1-9(7-12(11)17)13-8-19-15-14(20-10-2-3-10)18-5-6-21(13)15/h1,4-8,10H,2-3H2,(H,18,20)
InChIKeyRUZBUZQRXBOVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)- (CAS 787591-20-2): A Research-Grade Kinase Probe


This compound is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazin-8-amine class, a scaffold widely associated with protein kinase inhibition, particularly against breast tumor kinase (Brk/PTK6) [1]. Its core structure is characterized by a dichlorophenyl ring at the 3-position and a cyclopropylamine substituent at the 8-position, resulting in a molecular weight of 319.2 g/mol and a computed XLogP3 of 4.5 [2]. While functionally related to potent Brk inhibitors, its specific biological profile remains largely unexplored in the public domain, positioning it as a specialized tool for investigating structure-activity relationships (SAR) within this kinase inhibitor class.

Why Generic Replacement of Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)- Can Compromise Research Outcomes


Substituting this compound with a generic imidazopyrazine kinase inhibitor is not scientifically equivalent. Even closely related analogs, such as the N-methyl derivative (CAS 787590-96-9), exhibit fundamentally different steric and electronic properties due to the cyclopropyl versus methyl group at the 8-position, which can drastically alter kinase selectivity and binding kinetics [1]. The specific 3,4-dichloro substitution pattern on the phenyl ring is also known to influence potency and target engagement, as demonstrated by its presence in advanced Brk inhibitor leads [2]. Using an unqualified analog risks invalidating SAR studies and producing non-reproducible biological results, thereby jeopardizing the integrity of preclinical research programs.

Quantitative Evidence for Selecting Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)- Over Its Analogs


Structural Differentiation Based on Computed Physicochemical Properties

This compound possesses a distinct physicochemical profile compared to its closest commercially cataloged analog, the N-methyl derivative (CAS 787590-96-9). The target compound is more lipophilic (XLogP3 of 4.5) and has a larger molecular weight (319.2 g/mol), which can significantly influence membrane permeability and binding pocket interactions [1][2].

Physical Chemistry Drug Design Structure-Activity Relationship

Class-Level Kinase Inhibition Profile Suggests Potent BRK/PTK6 Activity

While no direct IC50 data is publicly available for this specific compound, its imidazo[1,2-a]pyrazin-8-amine scaffold is a validated pharmacophore for potent Brk/PTK6 inhibition. Advanced tool compounds from this series, such as P21d hydrochloride (which features a different but related substitution pattern), achieve an IC50 of 30 nM against Brk with >650-fold selectivity over Aurora B and Lck [1]. The target compound's unique N-cyclopropyl and 3,4-dichloro moieties are variations on this theme, likely intended to optimize the same target profile.

Kinase Assay BRK/PTK6 Oncology Probe

Co-crystallographic Evidence of Scaffold Mode of Action

The binding mode of this chemical class has been validated by co-crystallography. A novel imidazo[1,2-a]pyrazin-8-amine derivative inhibitor was co-crystallized with PTK6 at a resolution of 1.70 Å, confirming direct engagement with the kinase active site [1]. This provides structural proof that the core scaffold, which is identical to that of the target compound, can achieve a high-resolution binding pose. Consequently, the target compound is expected to exhibit a similar type II binding mode, though the N-cyclopropyl and 3,4-dichlorophenyl groups may modulate contact residues.

Structural Biology X-ray Crystallography Kinase Binding Mode

Application Scenarios for Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)- Based on Evidence


Kinase Selectivity Profiling & SAR Expansion

Use this compound as a distinct probe in a panel of Brk/PTK6 inhibitors to map how the cyclopropyl group and 3,4-dichloro substitution alter selectivity against a broad kinome. Its unique physicochemical profile (ΔXLogP3 = +0.7 vs N-methyl analog) makes it ideal for studying lipophilicity-driven off-target effects [1].

In Silico Docking and Pharmacophore Model Refinement

Leverage the published 1.70 Å co-crystal structure of a related imidazo[1,2-a]pyrazin-8-amine with PTK6 [2] to dock this compound and predict its binding pose. This can guide the design of next-generation inhibitors by incorporating the dichlorophenyl and cyclopropyl features.

Negative Control for In Vivo Studies with Advanced Brk Inhibitors

Considering the class-level nanomolar potency against Brk [3], use this compound as a structurally related but potentially differentiated negative control in xenograft or metastasis models where advanced leads like P21d are being tested. Its distinct substituents may result in differential pharmacokinetics or target engagement.

Chemical Biology Tool for Target Engagement Validation

Employ this compound in cellular thermal shift assays (CETSA) or BRET-based target engagement assays to confirm binding to BRK/PTK6, using its unique mass (319.2 Da) for mass spectrometry-based differentiation from other tool compounds [1].

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.